An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 83-90 °C | [3] |
| Boiling Point | 280.6 ± 35.0 °C (Predicted) | [1][3] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 123.5 ± 25.9 °C | [1] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |
| Refractive Index | 1.533 | [1] |
Solubility and Partitioning
| Property | Value | Method | Source(s) |
| Solubility | Slightly soluble in Chloroform and Methanol. | --- | [3] |
| LogP | 1.28 | Predicted | [1] |
| pKa | 7.85 ± 0.35 | Predicted | [3] |
| Polar Surface Area (PSA) | 46.53 Ų | --- | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde and the determination of its key physicochemical properties are provided below.
Synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
A common synthetic route to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves the difluoromethylation of 3,4-dihydroxybenzaldehyde. The following is a representative experimental protocol.
Materials:
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3,4-dihydroxybenzaldehyde
-
Chlorodifluoromethane (or sodium 2-chloro-2,2-difluoroacetate)
-
Anhydrous potassium carbonate
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a well-stirred suspension of 3,4-dihydroxybenzaldehyde and anhydrous potassium carbonate in dry DMF, chlorodifluoromethane gas is passed for approximately 30 minutes at a temperature of 80-85°C.[4]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.[4]
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Procedure (Qualitative):
-
To a small, clean test tube, add approximately 10-20 mg of the solid compound.
-
Add 1 mL of the solvent (e.g., water, ethanol, chloroform) in small portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely, partially, or not at all.
-
The solubility can be categorized as soluble, slightly soluble, or insoluble.
Determination of pKa
The pKa is a measure of the acidity of a compound.
Method (Spectrophotometric Determination):
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a known concentration of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde in each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Determination of LogP (Shake-Flask Method)
The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.
Procedure:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
A known amount of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde is dissolved in a mixture of the two pre-saturated solvents in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The phases are allowed to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Relevance and Signaling Pathways
3-(Difluoromethoxy)-4-hydroxybenzaldehyde serves as a crucial building block for the synthesis of Roflumilast, a potent and selective inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular processes, particularly in inflammatory and immune cells.[5] The mechanism of action of Roflumilast, and by extension, the biological context of its precursor, is centered on the modulation of cAMP signaling pathways.
By inhibiting PDE4, Roflumilast increases intracellular levels of cAMP. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various anti-inflammatory genes.
Furthermore, increased cAMP levels have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[6] The inhibition of NF-κB leads to a reduction in the production of inflammatory mediators such as cytokines and chemokines.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its synthesis and analysis. Understanding these properties is essential for its effective utilization in medicinal chemistry and drug development, particularly in the synthesis of PDE4 inhibitors like Roflumilast. The elucidation of the downstream signaling pathways of Roflumilast further highlights the biological significance of this important synthetic intermediate.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

